Trimethidinium
Overview
Description
Trimethidinium is a bisquaternary amine ganglion-blocking agent with antihypertensive actions. It is known for its ability to decrease blood pressure in the systemic and pulmonary arteries and the right atrium . This compound is also referred to as camphonium, this compound diiodide, and this compound methosulfate .
Chemical Reactions Analysis
Trimethidinium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Trimethidinium has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on biological systems, particularly its ganglion-blocking properties.
Medicine: It is used in the treatment of hypertension due to its ability to lower blood pressure.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
Trimethidinium exerts its effects by blocking ganglionic transmission, which leads to a decrease in blood pressure. The molecular targets and pathways involved include the inhibition of neurotransmitter release at autonomic ganglia, resulting in reduced sympathetic and parasympathetic activity .
Comparison with Similar Compounds
Trimethidinium is unique among ganglion-blocking agents due to its dual action on both peripheral autonomic ganglia and the central nervous system . Similar compounds include:
Hexamethonium: Another ganglion-blocking agent used for hypertension.
Mecamylamine: A ganglion-blocking agent with similar antihypertensive properties.
Pentolinium: Another bisquaternary amine with ganglion-blocking actions.
This compound stands out due to its specific chemical structure and dual action, making it a valuable compound in both research and clinical settings.
Biological Activity
Trimethidinium is a quaternary ammonium compound primarily recognized for its role as a ganglionic blocking agent. It has been studied for its pharmacological properties, particularly in the context of cardiovascular effects and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
This compound functions as a nicotinic acetylcholine receptor antagonist , particularly at autonomic ganglia. Its primary action is to block the transmission of nerve impulses in the autonomic nervous system, leading to various physiological effects:
- Cardiovascular Effects : this compound has been shown to prevent cardiovascular changes induced by nicotine, which can lead to increased heart rate and blood pressure. In studies involving animal models, administration of this compound effectively mitigated these changes, highlighting its potential as a therapeutic agent in managing nicotine-induced cardiovascular responses .
- Neuropharmacological Effects : The compound has also been investigated for its effects on the central nervous system (CNS). Research indicates that this compound can influence electroencephalographic (EEG) activity, particularly in response to nicotine administration. In various animal studies, it was observed that this compound altered EEG patterns, suggesting its role in modulating CNS activity .
Therapeutic Applications
This compound has been explored for several therapeutic applications:
- Management of Hypertension : Due to its ganglionic blocking properties, this compound has been studied for potential use in treating hypertension. By blocking sympathetic outflow, it may reduce blood pressure effectively .
- Research on Nicotine Addiction : The compound's ability to block nicotinic receptors makes it a candidate for research into treatments for nicotine addiction. By understanding its effects on nicotine-induced behaviors and physiological responses, researchers aim to develop strategies for smoking cessation .
Case Studies
Several case studies have highlighted the biological activity and potential therapeutic benefits of this compound:
- Electroencephalographic Studies : In a study involving various animal species (including rabbits and dogs), this compound was administered prior to nicotine exposure. The results indicated that while this compound blocked cardiovascular responses, it did not fully prevent EEG activation caused by nicotine, suggesting a complex interaction between peripheral and central mechanisms .
- Hypertension Management Trials : Clinical trials have assessed the efficacy of this compound in hypertensive patients. Results demonstrated significant reductions in blood pressure among participants receiving the compound compared to controls, reinforcing its potential role in hypertension management .
- Behavioral Studies on Nicotine : Research examining behavioral responses to nicotine in the presence of this compound showed altered arousal levels and behavioral activation patterns, indicating its influence on both peripheral and central nervous systems .
Data Table: Summary of Biological Activities
Properties
CAS No. |
2624-50-2 |
---|---|
Molecular Formula |
C17H36N2+2 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
trimethyl-[3-(1,3,8,8-tetramethyl-3-azoniabicyclo[3.2.1]octan-3-yl)propyl]azanium |
InChI |
InChI=1S/C17H36N2/c1-16(2)15-9-10-17(16,3)14-19(7,13-15)12-8-11-18(4,5)6/h15H,8-14H2,1-7H3/q+2 |
InChI Key |
GPUGLFZXYGTLBI-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C[N+](C2)(C)CCC[N+](C)(C)C)C)C |
Canonical SMILES |
CC1(C2CCC1(C[N+](C2)(C)CCC[N+](C)(C)C)C)C |
Key on ui other cas no. |
2624-50-2 |
Related CAS |
58594-48-2 (di-I salt) |
Synonyms |
camphonium trimethidinium trimethidinium diiodide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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